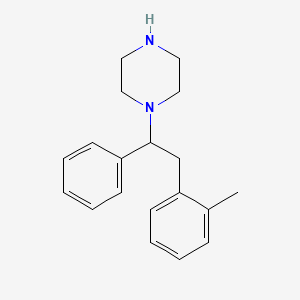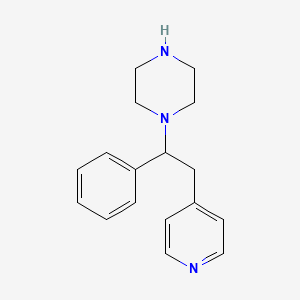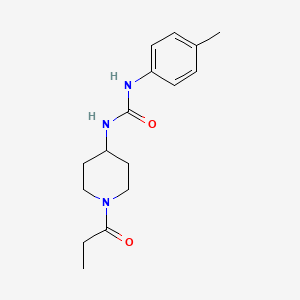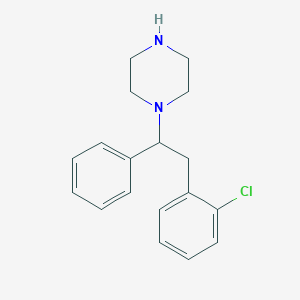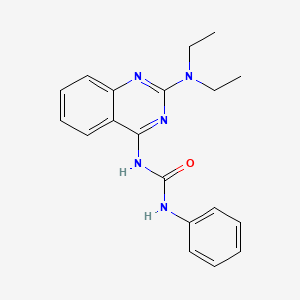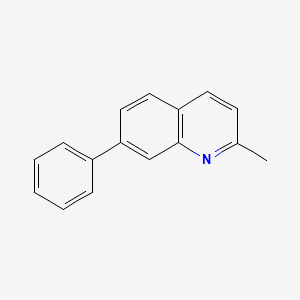
1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, and a thiourea group attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea typically involves the reaction of 2,5-dimethylpyrrole with thiourea under acidic or basic conditions. One common method is to dissolve 2,5-dimethylpyrrole in a suitable solvent such as ethanol, and then add thiourea and a catalytic amount of acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide). The reaction mixture is then heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of dihydrofolate reductase or enoyl ACP reductase, preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential metabolic pathways in bacteria, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Used in the synthesis of various heterocyclic compounds.
Uniqueness
1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea is unique due to its combination of a pyrrole ring and a thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specialized properties.
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
(2,5-dimethylpyrrol-1-yl)thiourea |
InChI |
InChI=1S/C7H11N3S/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11) |
InChI Key |
XNQJQAUTZJGWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






